4,6-Dimethyldodecane

Overview

Description

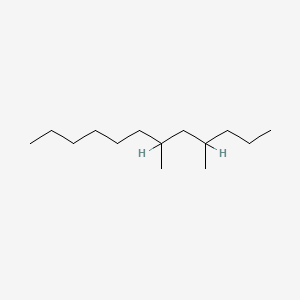

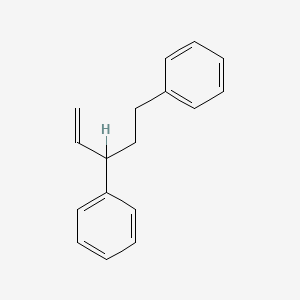

4,6-Dimethyldodecane is an organic compound with the chemical formula C14H30. It is a branched alkane and is commonly used in scientific research due to its unique properties.

Scientific Research Applications

Adsorption and Desulfurization

4,6-Dimethyldodecane, in its form as 4,6-dimethyldibenzothiophene (4,6-DMDBT), has been studied for its adsorption properties and potential in desulfurization processes. Research by Triantafyllidis and Deliyanni (2014) demonstrated the effectiveness of different nanoporous activated carbons in adsorbing 4,6-DMDBT from solutions, indicating its utility in removing sulfur compounds from diesel fuels (Triantafyllidis & Deliyanni, 2014). Similarly, Kampouraki et al. (2019) utilized commercial micro/mesoporous activated carbons as metal-free catalysts for desulfurization, emphasizing the role of surface chemistry in this process (Kampouraki et al., 2019).

Pheromone Synthesis

In the field of entomology, syn-4,6-dimethyldodecanal, a derivative of 4,6-dimethyldodecane, was identified as a male sex pheromone and trail-following pheromone for certain termite species. Ghostin et al. (2011) outlined the synthesis of this compound, which has implications for understanding termite behavior and potentially controlling pest populations (Ghostin et al., 2011).

Electrochemical Oxidation

The electrochemical oxidation of 4,6-DMDBT was explored by Ornelas Dávila et al. (2021) who studied its behavior on a boron-doped diamond (BDD) anode. Their findings contribute to understanding the electrochemical processes involving sulfur compounds, potentially relevant in energy storage and conversion technologies (Ornelas Dávila et al., 2021).

Hydrodesulfurization

4,6-DMDBT has also been a focus in hydrodesulfurization (HDS) studies. Farag and Sakanishi (2004) investigated the HDS of 4,6-DMDBT over a MoS2 catalyst, providing insights into the mechanisms of sulfur removal from hydrocarbons, a crucial aspect in refining fossil fuels (Farag & Sakanishi, 2004).

Geochemical Applications

In geochemistry, 4,6-DMDBT has been used as a marker to understand the thermal maturity and origins of sedimentary organic matter. Li et al. (2013) explored its distribution in sediment extracts, indicating its potential as a maturity indicator for source rocks in petroleum geology (Li et al., 2013).

Future Directions

properties

IUPAC Name |

4,6-dimethyldodecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30/c1-5-7-8-9-11-14(4)12-13(3)10-6-2/h13-14H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUQJWPIADDMRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CC(C)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873324 | |

| Record name | 4,6-Dimethyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyldodecane | |

CAS RN |

61141-72-8 | |

| Record name | 4,6-Dimethyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B3274564.png)

![4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-1-(phenylmethyl)-](/img/structure/B3274586.png)

![3-(Propan-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3274602.png)

![methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B3274651.png)